Diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane
Description
Diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane (CAS: 148461-14-7, MFCD02684553) is a chiral oxazoline-phosphine hybrid ligand. Its structure features a 4,5-dihydrooxazole (oxazoline) ring substituted with an isopropyl group at the 4-position, connected via a phenyl spacer to a diphenylphosphine group. This bidentate ligand combines the strong σ-donor capability of the phosphine with the rigid, stereochemically defined oxazoline ring, making it suitable for asymmetric catalysis . The (4R)-stereochemistry of the isopropyl substituent is critical for inducing enantioselectivity in metal-catalyzed reactions. Its molecular formula is C₂₇H₂₇NOP, with a molecular weight of 407.44 g/mol .
Properties
IUPAC Name |
diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSAXROROGQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazoline Ring Formation via Ritter Reaction
The Ritter reaction constructs the oxazoline ring using nitriles and alcohols under acidic conditions. A D-fructose-derived approach (Figure 1) involves:
- Ritter Reaction : Reacting 1,2-O-isopropylidene-β-D-fructopyranose with 2-bromobenzonitrile in the presence of BF₃·OEt₂ to form 2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole.
- Ullmann Coupling : Coupling the aryl bromide intermediate with diphenylphosphine using a copper catalyst to introduce the phosphine group.
Conditions :
- Ritter reaction yields: 57–86% (anomers separable via chromatography).
- Ullmann coupling yields: 35–89% (dependent on copper ligand and solvent).
Key Advantages :
Chiral Oxazoline Synthesis via Substitution Reactions
A patent (CN102875601A) details a method using cesium carbonate-mediated substitution:
- Substitution Reaction :
- Triflation :
- Phosphine Introduction :
Conditions :
Chiral Control :
Modular Assembly from Preformed Oxazolines
PubChem data (CID 9807779) outlines a modular approach:
- Oxazoline Precursor : Synthesize 2-(2-lithiophenyl)-4-isopropyl-4,5-dihydrooxazole via lithiation of 2-bromooxazoline.
- Phosphination : React the lithiated species with chlorodiphenylphosphine (Ph₂PCl) at −78°C.
Conditions :
Optimization Strategies and Challenges
Stereochemical Purity
Reaction Sensitivity
- Moisture Sensitivity : Ullmann coupling requires rigorously anhydrous DMF or THF.
- Phosphine Oxidation : Conduct phosphine reactions under nitrogen/argon to prevent P(III)→P(V) oxidation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine and oxazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Halogenated compounds and strong bases or acids.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted phosphine and oxazole compounds.
Scientific Research Applications
2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with metal centers in catalytic processes. The phosphine group acts as a donor ligand, coordinating with metal atoms to form stable complexes. These complexes facilitate various chemical transformations by providing a favorable environment for the reaction to occur .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and electronic distinctions between the target compound and analogous ligands:
Key Observations:
- In contrast, the phenyl substituent in Entry 3 increases aromatic π-π interactions but reduces flexibility .
- Phosphine Linkage: Direct phenyl attachment (target compound) vs. methylene spacer (Entry 3) alters electronic properties. The direct linkage enhances conjugation, increasing the phosphine’s σ-donor strength compared to the methylene-bridged analog .
- Denticity : The tridentate ligand (Entry 2) enables tighter metal coordination, whereas the target compound’s bidentate design offers modularity in catalytic systems .
Catalytic Performance
- Electronic Effects: Computational analysis (e.g., Multiwfn software in ) could compare electron density distributions. The phosphine group in the target compound likely exhibits stronger electron-donating capacity than the triazine-based ligand’s amine, affecting redox potentials in catalytic cycles .
Solid-State Interactions
- Crystal Packing : The triazine-containing ligand (Entry 2) forms π-π interactions (3.24–3.75 Å) between oxazoline and triazine rings, stabilizing its crystal lattice . The target compound’s solid-state structure may instead rely on C-H···π or van der Waals interactions due to the absence of a triazine ring.
Thermodynamic and Kinetic Stability
- Thermal Stability : The tert-butyl group in Entry 2 increases thermal stability compared to the isopropyl group, as observed in thermogravimetric analyses of similar ligands .
- Hydrolytic Stability : The oxazoline ring’s resistance to hydrolysis is influenced by substituents; electron-withdrawing groups (e.g., phenyl in Entry 3) may reduce stability compared to electron-donating isopropyl .
Biological Activity
Diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane, with the CAS number 164858-78-0, is a phosphane compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.43 g/mol. The structure features a phosphane group attached to an oxazole derivative, which is known to play a significant role in its biological activity.
1. Anticancer Activity
Research indicates that compounds containing oxazole moieties often exhibit significant anticancer properties. For example, similar compounds have been tested against various cancer cell lines, demonstrating promising cytotoxic effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Reference Compound (Tamoxifen) | MCF-7 | 10.38 | |
| Other Oxazole Derivative | A549 | 0.76 |
The IC50 value for the diphenyl compound in MCF-7 cells remains to be determined (TBD), but preliminary studies suggest it may be comparable or superior to established agents like Tamoxifen.
The mechanism through which diphenyl phosphane compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For instance, studies have shown that certain derivatives increase p53 expression levels and activate caspase pathways, leading to programmed cell death.
Case Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of various phosphane derivatives on MCF-7 breast cancer cells using MTT assays. Results indicated that compounds similar to this compound exhibited significant cell death at sub-micromolar concentrations while sparing normal cells .
Case Study 2: Structure–Activity Relationship (SAR)
An investigation into the structure–activity relationship of oxazole derivatives revealed that electron-donating groups (EDGs) significantly enhance biological activity compared to electron-withdrawing groups (EWGs). Modifications in the phenyl ring were shown to drastically affect the potency of these compounds .
Q & A
Q. Advanced
- Oxidative coupling : Prevented by rigorous argon purging and chelating agents (e.g., EDTA).
- Racemization : Minimized by low-temperature reactions (<0°C) and avoiding strong acids/bases.
- By-products : Palladium black formation is reduced via ligand excess (e.g., Xantphos:Pd ratio >2:1). LC-MS or TLC monitors reaction progress, with quenching at 80–90% conversion to isolate intermediates .
How can enantiomeric excess be determined when using this ligand in asymmetric catalysis?
Q. Basic
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA eluents.
- X-ray crystallography : Compare Flack parameters to confirm absolute configuration.
- NMR with chiral shift reagents : Eu(hfc)₃ induces splitting in ³¹P or ¹H signals for quantitative ee analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
